

Historical perspectives on the discovery of cobalt (II) cyanide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt (II) cyanide

Cat. No.: B1164910

[Get Quote](#)

An in-depth analysis of the historical discovery of cobalt(II) cyanide reveals a complex narrative interwoven with the development of coordination chemistry. Early investigations into cobalt compounds and cyanides in the 18th and 19th centuries laid the groundwork for our modern understanding. While the initial synthesis of what was likely cobalt(II) cyanide is not attributed to a single, definitive discovery, the work of chemists such as Diesbach, Scheele, and particularly Leopold Gmelin was foundational. Gmelin's extensive work on complex salts, including cyanides, in the early 19th century, was pivotal in characterizing many of these new compounds.

The initial preparations of cobalt(II) cyanide were often achieved by the addition of a soluble cyanide salt, like potassium cyanide, to a solution containing cobalt(II) ions. This precipitation reaction yielded a reddish-brown solid. However, early chemists quickly noted the compound's instability and its tendency to react further, especially in the presence of excess cyanide, leading to the formation of the more stable and soluble hexacyanocobaltate(III) complex, $[\text{Co}(\text{CN})_6]^{3-}$. This reactivity posed a significant challenge to the isolation and characterization of pure cobalt(II) cyanide, a theme that persists in the historical literature. The true nature of these cobalt-cyanide complexes was only fully elucidated with Alfred Werner's groundbreaking theory of coordination chemistry in the late 19th century, which provided the theoretical framework to understand their structure and bonding.

Key Chemical Reactions in the Historical Context

The study of cobalt(II) cyanide is dominated by two primary reactions that were observed by early chemists. The first is the precipitation of cobalt(II) cyanide upon mixing a cobalt(II) salt solution with an alkali metal cyanide. The second, and more historically significant, is the rapid oxidation and coordination that occurs in the presence of excess cyanide, which leads to the formation of the remarkably stable hexacyanocobaltate(III) ion.

[Click to download full resolution via product page](#)

Caption: Historical Synthesis and Reactivity of Cobalt(II) Cyanide.

Experimental Protocols from the Historical Record

Reconstructing precise, modern-style experimental protocols from 19th-century chemical literature is challenging due to the narrative and less standardized format of the time. However, based on the descriptions available, a representative historical procedure for the synthesis of cobalt(II) cyanide can be outlined.

Objective: To synthesize cobalt(II) cyanide as a precipitate.

Materials:

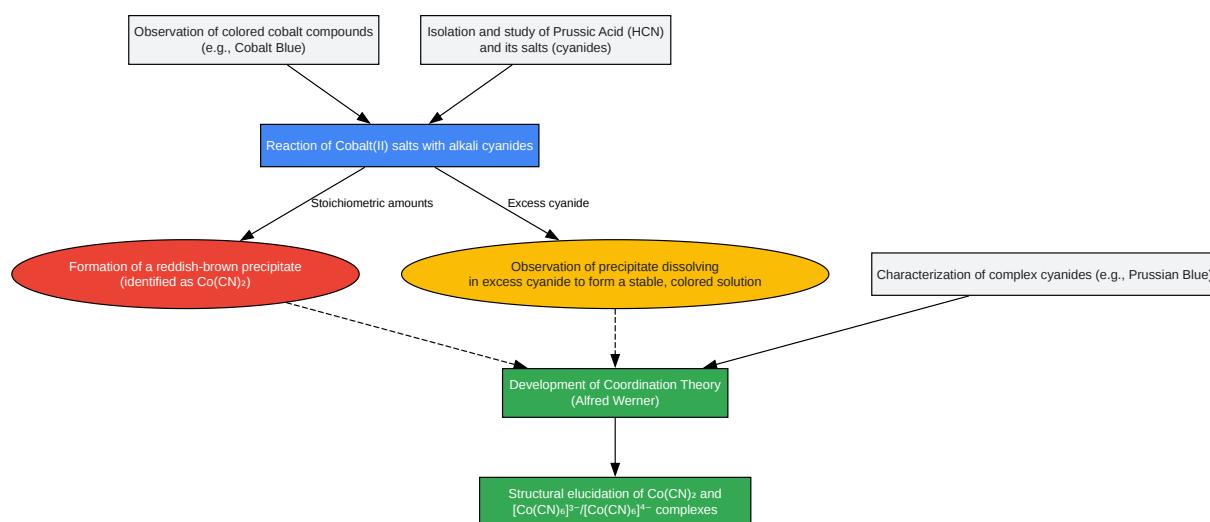
- Cobalt(II) chloride (CoCl_2) or Cobalt(II) sulfate (CoSO_4)
- Potassium cyanide (KCN)
- Distilled water
- Filtration apparatus (e.g., cloth or paper filter)
- Glass beakers

Methodology:

- Preparation of Solutions:
 - A solution of a cobalt(II) salt, such as cobalt(II) chloride, was prepared by dissolving a measured quantity of the salt in distilled water.
 - A separate solution of potassium cyanide was prepared in a similar manner. Early chemists would have relied on stoichiometric calculations based on the then-accepted atomic weights.
- Precipitation:
 - The potassium cyanide solution was carefully and slowly added to the cobalt(II) salt solution, likely with constant stirring using a glass rod.
 - A key observation, crucial to the procedure, was the formation of a reddish-brown precipitate, identified as hydrated cobalt(II) cyanide ($\text{Co}(\text{CN})_2 \cdot n\text{H}_2\text{O}$).[\[1\]](#)
 - It was critical to use a stoichiometric amount of potassium cyanide. The addition of excess KCN would cause the precipitate to redissolve, forming a red solution of what was later understood to be potassium hexacyanocobaltate(II) ($\text{K}_4[\text{Co}(\text{CN})_6]$).[\[1\]](#)
- Isolation and Purification:

- The resulting precipitate was separated from the solution by filtration.
- The collected solid would then be washed with distilled water to remove soluble impurities, such as potassium chloride (KCl).
- Drying of the sample would have been performed under mild conditions, for instance, by leaving it in a desiccator or gently warming it, to yield the hydrated form of cobalt(II) cyanide.

Quantitative Data from Historical Analyses


Quantitative analysis in the 19th century was primarily focused on elemental composition and gravimetric measurements. While detailed tables of physical constants as we know them today were not commonplace in initial discovery papers, the empirical formula was the primary quantitative goal.

Property	Historical Observation/Data	Modern Value (for comparison)
Empirical Formula	$\text{Co}(\text{CN})_2$	$\text{Co}(\text{CN})_2$
Appearance (Hydrated)	Reddish-brown powder or needles. [1] [2]	Reddish-brown solid
Appearance (Anhydrous)	Blue powder. [2]	Deep-blue powder. [3]
Solubility in Water	Insoluble. [2]	Insoluble. [3]
Solubility in $\text{KCN}(\text{aq})$	Soluble with excess KCN , forming a red solution. [1] [2]	Forms soluble $[\text{Co}(\text{CN})_6]^{4-}$ complexes
Molar Mass	Not typically reported in early papers; calculated from atomic weights of the era.	110.968 g/mol [3]
Density (Anhydrous)	Not a primary focus of early discovery.	1.872 g/cm ³ [2] [3]
Decomposition Temp.	Decomposes upon strong heating.	~280 °C [2]

It is important to note that the distinction between various hydrated forms and the anhydrous state, as well as the complex coordination chemistry, was not fully appreciated until much later. The "reddish-brown" precipitate observed was likely a hydrated form, $\text{Co}(\text{CN})_2 \cdot 3\text{H}_2\text{O}$.^[1] The anhydrous form, a blue powder, requires heating to be produced.^[3]

Logical Progression of Discovery

The understanding of cobalt(II) cyanide did not occur in isolation but was part of a broader investigation into metal cyanides. The logical flow of discovery can be visualized as a progression from simple observation to the beginnings of a theoretical understanding.

[Click to download full resolution via product page](#)

Caption: Intellectual Pathway to Understanding Cobalt Cyanides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. COBALT CYANIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Cobalt cyanide (Co(CN)2) | lookchem [lookchem.com]
- 3. Cobalt(II) cyanide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Historical perspectives on the discovery of cobalt (II) cyanide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164910#historical-perspectives-on-the-discovery-of-cobalt-ii-cyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com